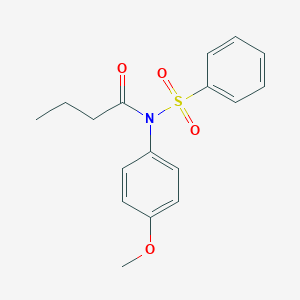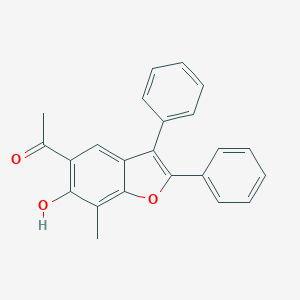
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide, also known as BMS-986001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986001 belongs to the class of compounds known as positive allosteric modulators (PAMs), which are capable of enhancing the activity of a particular receptor without directly activating it. In
Scientific Research Applications
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance the activity of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of various cognitive and behavioral functions.
Mechanism of Action
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide acts as a positive allosteric modulator of mGluR5, which enhances the receptor's activity by increasing its affinity for glutamate and stabilizing its active conformation. This leads to an increase in the downstream signaling pathways, resulting in the enhancement of cognitive and behavioral functions.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has been shown to improve cognitive and behavioral functions in preclinical models of Alzheimer's disease, schizophrenia, and depression. It has also been reported to have anxiolytic and antidepressant effects in animal models. N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has been shown to improve synaptic plasticity, which is crucial for learning and memory processes.
Advantages and Limitations for Lab Experiments
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has several advantages for lab experiments, including its high selectivity for mGluR5, good pharmacokinetic properties, and oral bioavailability. However, one of the limitations of N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide. One of the areas of interest is the development of more potent and selective mGluR5 PAMs that can be used for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide on cognitive and behavioral functions. Additionally, the development of novel formulations of N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide that can improve its solubility and bioavailability is also an area of interest.
In conclusion, N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its mechanism of action as a positive allosteric modulator of mGluR5 has been extensively studied, and it has been shown to improve cognitive and behavioral functions in preclinical models. While N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has several advantages for lab experiments, its poor solubility in water remains a limitation. Future research on N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide will focus on the development of more potent and selective mGluR5 PAMs, investigation of its long-term effects, and the development of novel formulations to improve its solubility and bioavailability.
Synthesis Methods
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with N-(benzenesulfonyl)butanamide in the presence of a base to yield N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide.
properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO4S/c1-3-7-17(19)18(14-10-12-15(22-2)13-11-14)23(20,21)16-8-5-4-6-9-16/h4-6,8-13H,3,7H2,1-2H3 |
InChI Key |
BROZDFFYKKYMIE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)